molecular formula C8H13NS B2824308 2-Methyl-2-(thien-3-yl)propylamine CAS No. 339055-52-6

2-Methyl-2-(thien-3-yl)propylamine

Cat. No.: B2824308
CAS No.: 339055-52-6
M. Wt: 155.26
InChI Key: LRJHOKBSEMKQKZ-UHFFFAOYSA-N
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Description

2-Methyl-2-(thien-3-yl)propylamine is an organic compound with the molecular formula C8H13NS It is characterized by the presence of a thiophene ring attached to a propylamine group

Mechanism of Action

Target of Action

The primary target of the compound “2-Methyl-2-(thien-3-yl)propylamine” is currently unknown. This compound belongs to the class of organic compounds known as amines, which are characterized by their functional group that contains a basic nitrogen atom . Amines play a significant role in the biological system, often acting as neurotransmitters or precursors to neurotransmitters . .

Mode of Action

As an amine, it may interact with various biological targets, such as receptors or enzymes, and modulate their activity . The exact nature of these interactions and the resulting changes would depend on the specific target and the biochemical context.

Biochemical Pathways

Amines can be involved in a wide range of biochemical pathways, including neurotransmission, protein synthesis, and metabolic processes . The downstream effects of these pathways can vary widely, depending on the specific context and the targets involved.

Result of Action

As an amine, it could potentially influence various cellular processes, such as signal transduction, gene expression, or metabolic pathways . The specific effects would depend on the compound’s targets and the cells’ biochemical context.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(thien-3-yl)propylamine typically involves the reaction of thiophene derivatives with appropriate amines under controlled conditions. One common method includes the use of indium (III) trifluoromethanesulfonate as a catalyst in a nucleophilic aromatic substitution reaction. The reaction is carried out in a Schlenk tube under nitrogen atmosphere, with solvents such as 1,4-dioxane and toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(thien-3-yl)propylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophene derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-Methyl-2-(thien-3-yl)propylamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its role in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(thien-2-yl)propylamine
  • 2-Methyl-2-(thien-4-yl)propylamine
  • 2-Methyl-2-(furan-3-yl)propylamine

Uniqueness

2-Methyl-2-(thien-3-yl)propylamine is unique due to the position of the thiophene ring, which can influence its electronic properties and reactivity. This positional isomerism can result in different biological activities and chemical behaviors compared to its analogs .

Biological Activity

2-Methyl-2-(thien-3-yl)propylamine (C8H13NS) is a compound that has garnered attention for its potential biological activity, particularly in the context of its interaction with various biochemical pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects in cellular systems, and relevant research findings.

Molecular Structure:

  • Chemical Formula: C8H13NS
  • Molecular Weight: 155.26 g/mol

Structural Characteristics:
The compound features a thienyl group, which is a five-membered aromatic ring containing sulfur. This structural feature may influence its biological interactions and mechanisms.

Cellular Effects

Research indicates that compounds similar to this compound can impact cell function through:

  • Alteration of Gene Expression: Changes in gene expression profiles can lead to modified cellular responses.
  • Influence on Cell Proliferation and Apoptosis: By affecting protease activity, these compounds might regulate apoptosis and cell cycle progression.

Case Studies and Experimental Data

  • In Vitro Studies:
    • In laboratory settings, related compounds have shown significant effects on cell viability and proliferation. For instance, studies have demonstrated that certain thienyl derivatives can inhibit cancer cell growth by inducing apoptosis through caspase activation.
  • Animal Models:
    • Animal studies have indicated that thienyl-containing compounds can exhibit neuroprotective effects, potentially through the modulation of neurotransmitter systems or reduction of oxidative stress.
  • Comparative Analysis:
    • A comparative analysis with other amines suggests that this compound may possess unique properties due to its thienyl group, which could enhance its interaction with biological targets compared to simpler amines.

Summary of Findings

Study TypeFindings
In VitroInduction of apoptosis in cancer cells; modulation of gene expression
Animal StudiesNeuroprotective effects observed; potential modulation of neurotransmitter activity
Comparative StudiesEnhanced interaction with biological targets compared to non-thienyl amines

Properties

IUPAC Name

2-methyl-2-thiophen-3-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NS/c1-8(2,6-9)7-3-4-10-5-7/h3-5H,6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJHOKBSEMKQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-methyl-2-thiophen-3-yl-propionitrile in anhydrous ether (200 mL) was added lithium aluminumhydride (5.7 g, 3 equiv) at 0° C. under nitrogen. Stirring was continued for 0.5 h at 20° C. and 3 h at reflux under nitrogen. After cooling, it was quenched with 10% aqueous Rochelle's salt (Yamada, F. et al. Heterocycles, 1998, 49:451-457) and the solid was removed with filtration and washed with ether. The combined filtrate was washed with water and dried over MgSO4. Evaporation of solvent afforded 2-methyl-2-thiophen-3-yl-propylamine as an oil (4.62 g). 1H-NMR(CDCl3): δ 7.29 (1H, dd), 7.03 (1H, dd), 6.99 (1H, dd), 2.74 (2H, s), 1.29 (6H, s).
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